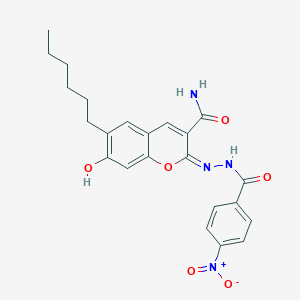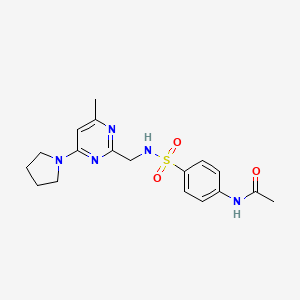![molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8](/img/structure/B2466412.png)
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Pyrazolo[1,5-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
- The methods of synthesis involve cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones .
Application in Antibacterial and Antibiofilm Activities
- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their preliminary antibacterial and antibiofilm activities . They were initially screened for their antibacterial activity against six clinically isolated multidrug resistance by agar well-diffusion and broth microdilution methods .
- The derivatives showed significant antibacterial activity with a bactericidal effect . They also showed strong biofilm-forming activity at their MICs by >60% .
- Furthermore, these compounds showed strong inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms .
Application in Antihypertensive Agents
- Pyrimidine derivatives have been studied for their potential as antihypertensive agents . Hypertension is a serious health disease and overactivation of the Renin-angiotensin system is a main cause . Pyrimidine derivatives are being explored for their potential to address this issue .
Application in Antifungal Activities
- Some pyrimidine derivatives have shown promising antifungal activities . For example, the compound methyl 5-(4-chlorophenyl)-7-methyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate showed better antibacterial and antifungal activities when compared with ciprofloxacin .
Application in Anticancer Therapies
- Pyrimidine derivatives are being explored for their potential use in anticancer therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Application in Anti-Inflammatory Treatments
- Pyrimidine derivatives have shown potential in several biological activities, including anti-inflammatory activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .
Application in Antiviral Therapies
- Pyrimidine derivatives have shown potential in the development of antiviral therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Application in Antidepressant Treatments
- Some pyrimidine derivatives have shown potential as antidepressants . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .
Application in Anti-Arthritis Treatments
- Pyrimidine derivatives have shown potential in the treatment of arthritis . For example, the compound Dilmapimod has potential activity against rheumatoid arthritis .
Application in Antidiabetic Treatments
- Pyrimidine derivatives have shown potential in the treatment of diabetes . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .
Application in Antipsychotic Treatments
- Some pyrimidine derivatives have shown potential as antipsychotics . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .
Application in Antitubercular Treatments
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIKKBPEIRPKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

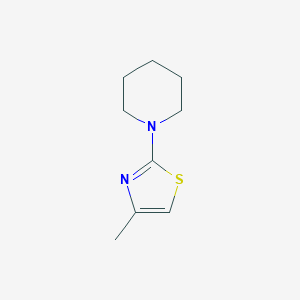
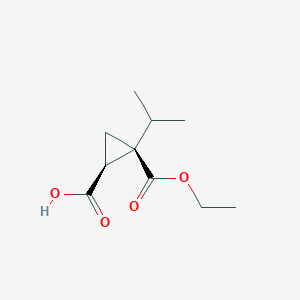
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
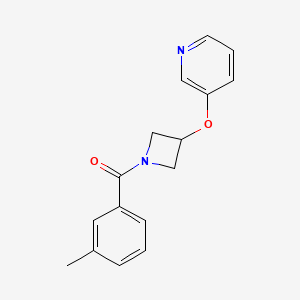
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)
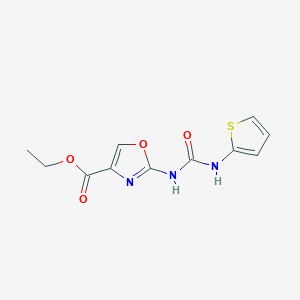
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)
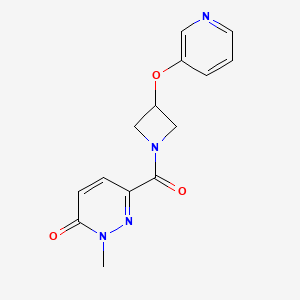
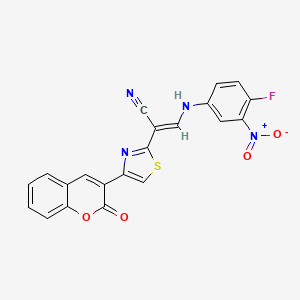
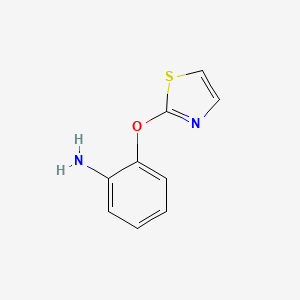
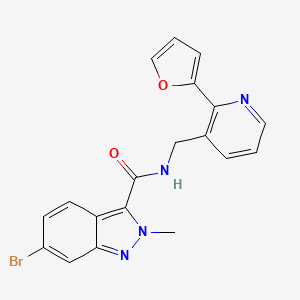
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)
